molecular formula C4H8ClN5 B2928065 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride CAS No. 521286-65-7

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride

Cat. No. B2928065
CAS RN: 521286-65-7
M. Wt: 161.59
InChI Key: RJDXLLSBNUBHTC-UHFFFAOYSA-N
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Description

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2253632-06-1 . It has a molecular weight of 175.62 . The IUPAC name for this compound is N-methyl-1-(1H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, such as our compound of interest, can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceuticals due to its tetrazole ring, which is a bioisostere for the carboxylate group. It’s particularly valuable in the development of angiotensin II receptor antagonists, which are used to treat hypertension .

Material Science

In material science, the compound’s nitrogen-rich tetrazole ring makes it a candidate for creating high-energy materials. Its derivatives are explored for use in propellants and explosives, where stable, high-nitrogen content compounds are desired for their energetic properties .

Chemical Synthesis

As a building block in chemical synthesis, this compound is employed in click chemistry reactions. It’s used to construct larger, more complex molecules through the [1,3]-dipolar cycloaddition reaction, which is a cornerstone of click chemistry .

Agrochemical Development

The tetrazole ring is a common motif in agrochemicals. This compound can be used to synthesize new pesticides and herbicides, offering potential for increased potency and selectivity in targeting pests and weeds .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent or a precursor to reagents used in the detection and quantification of various analytes. Its reactivity and specificity can be harnessed to develop sensitive assays .

Energetic Materials Research

The compound’s structure is conducive to forming salts with metals, which can lead to the creation of new energetic materials. These materials are studied for their potential applications in pyrotechnics and as initiators for more powerful explosives .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.ClH/c5-4(1-2-4)3-6-8-9-7-3;/h1-2,5H2,(H,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDXLLSBNUBHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NNN=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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